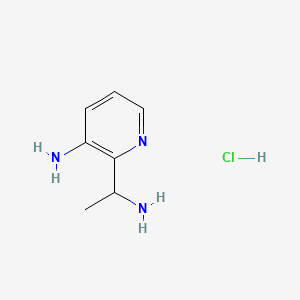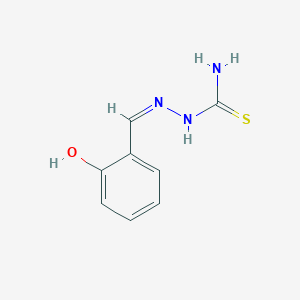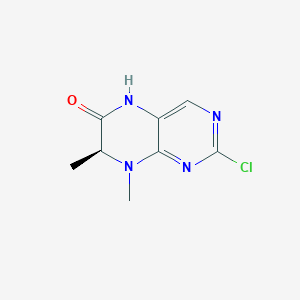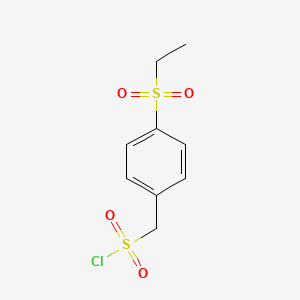
(4-Ethylsulfonylphenyl)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Ethylsulfonylphenyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C9H11ClO4S2 and a molecular weight of 282.76 g/mol . This compound is characterized by the presence of both ethylsulfonyl and methanesulfonyl groups attached to a phenyl ring, making it a versatile reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-Ethylsulfonylphenyl)methanesulfonyl chloride can be synthesized through the reaction of 4-ethylsulfonylphenol with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, with the base acting to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound involves the chlorination of methanesulfonic acid with thionyl chloride or phosgene . This method is preferred due to its efficiency and the availability of the starting materials.
Chemical Reactions Analysis
Types of Reactions
(4-Ethylsulfonylphenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines to form sulfonamides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Elimination Reactions: It can undergo elimination reactions to form sulfene intermediates.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like pyridine, nucleophiles such as amines, and oxidizing or reducing agents depending on the desired transformation .
Major Products Formed
The major products formed from reactions involving this compound include sulfonamides, sulfones, and various substituted phenyl derivatives .
Scientific Research Applications
(4-Ethylsulfonylphenyl)methanesulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Ethylsulfonylphenyl)methanesulfonyl chloride involves its reactivity as an electrophile. The compound can react with nucleophiles to form covalent bonds, leading to the formation of sulfonamide or sulfone products . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: A simpler analog with a single sulfonyl chloride group.
Tosyl chloride: Contains a toluenesulfonyl group and is commonly used in organic synthesis.
Benzenesulfonyl chloride: Another sulfonyl chloride derivative with a benzene ring.
Uniqueness
(4-Ethylsulfonylphenyl)methanesulfonyl chloride is unique due to the presence of both ethylsulfonyl and methanesulfonyl groups, which provide distinct reactivity and versatility in synthetic applications . This dual functionality allows for a broader range of chemical transformations compared to simpler sulfonyl chlorides.
Properties
Molecular Formula |
C9H11ClO4S2 |
|---|---|
Molecular Weight |
282.8 g/mol |
IUPAC Name |
(4-ethylsulfonylphenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C9H11ClO4S2/c1-2-15(11,12)9-5-3-8(4-6-9)7-16(10,13)14/h3-6H,2,7H2,1H3 |
InChI Key |
HVXOFOAYEAIITK-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1'-Acetyl-[1,4'-bipiperidine]-3-carboxylic acid](/img/structure/B11753519.png)
![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11753520.png)
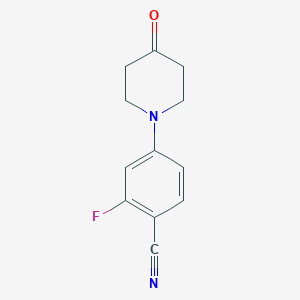

![(R)-3-([1,1'-Biphenyl]-4-yl)-2-acetamidopropanoic acid](/img/structure/B11753541.png)

![1,4-Dihydropyrido[3,4-d]pyrimidin-4-ol](/img/structure/B11753556.png)

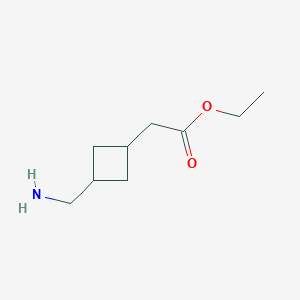
![2-(6-Acetylpyridin-2-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one](/img/structure/B11753576.png)
